REACTION_CXSMILES
|
C1(C)C=CC=CC=1[C:7]1[CH:8]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]3C=CC=CC=3C)[CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O(C1C=C(C=CC=1)C[Cl:39])C1C=CC=CC=1.[CH2:43]([N:45]([CH2:48][CH3:49])[CH2:46][CH3:47])[CH3:44]>C1C=CC=CC=1>[Cl-:39].[O:13]([C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:20][N+:45]([CH2:48][CH3:49])([CH2:46][CH3:47])[CH2:43][CH3:44])[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:4.5|
|
Name
|
chlorinated product
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
m-tolylphenyl ether
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C=1C=C(C=CC1)OC1=CC(=CC=C1)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].O(C1=CC=CC=C1)C=1C=C(C[N+](CC)(CC)CC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |